molecular formula C26H28N4O B11534802 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312275-77-7

2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11534802
CAS No.: 312275-77-7
M. Wt: 412.5 g/mol
InChI Key: AMDOUTFTXXPRRK-UHFFFAOYSA-N
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Description

Our protagonist, 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (let’s call it “Compound X” for brevity), belongs to the family of heterocyclic compounds. These molecules have a wide range of interesting biological activities and serve as key intermediates for various transformations .

Preparation Methods

Synthetic Routes: Compound X can be synthesized through several strategies. One of the most useful methods involves a multicomponent reaction (MCR). Here’s the recipe:

  • Combine aldehydes or isatin with malononitrile and β-ketoesters.
  • Add diverse enolizable C-H-activated acidic compounds and phenols.
  • Stir in the presence or absence of a catalyst.
  • Voilà! You’ve got yourself some Compound X .

Industrial Production: While industrial-scale production specifics might be proprietary, the synthetic pathways mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactions: Compound X is no wallflower; it dances through various reactions:

  • Oxidation: It can undergo oxidation reactions.
  • Reduction: Reduction processes are also in its repertoire.
  • Substitution: Substituting functional groups? Absolutely!
  • And more!

Common Reagents and Conditions: Reagents include malononitrile, β-ketoesters, and various acidic compounds. Reaction conditions vary based on the specific transformation.

Major Products: The major products depend on the reaction type. Expect a diverse array of derivatives with intriguing properties.

Scientific Research Applications

Chemistry: Researchers explore Compound X’s reactivity, stability, and novel derivatives. It’s a playground for synthetic chemists.

Biology: In biology, Compound X might interact with cellular components, affecting processes like enzyme activity or cell signaling.

Medicine: Could Compound X be a future drug candidate? Its pharmacological potential warrants investigation.

Industry: Perhaps it finds use in materials science or catalysis. The possibilities are tantalizing.

Mechanism of Action

The exact mechanism remains a mystery (cue suspenseful music). But rest assured, it likely involves molecular targets and intricate pathways. Researchers are on the case!

Comparison with Similar Compounds

Compound X stands out, but it’s not alone. Similar compounds include:

  • 2-Amino-4H-pyran-3-carbonitriles with varying substituents.
  • Chromenes, cousins of Compound X, also deserve a nod.

Properties

CAS No.

312275-77-7

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H28N4O/c1-26(2)14-21-24(22(31)15-26)23(17-10-12-18(13-11-17)29(3)4)20(16-27)25(28)30(21)19-8-6-5-7-9-19/h5-13,23H,14-15,28H2,1-4H3

InChI Key

AMDOUTFTXXPRRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)N(C)C)C(=O)C1)C

Origin of Product

United States

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